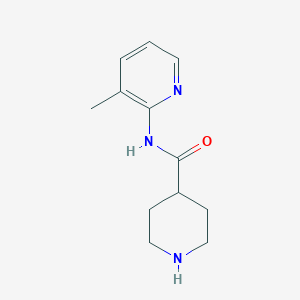
N-(3-methylpyridin-2-yl)piperidine-4-carboxamide
Cat. No. B1323249
M. Wt: 219.28 g/mol
InChI Key: KALKIJXYAIIASF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07217716B2
Procedure details


Benzyl 4-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1-piperidinecarboxylate from Step 1 above (5.45 g, 15.42 mmol) was suspended in absolute ethanol (250 mL) and was treated with 10% palladium on carbon (1.50 g) and stirred vigorously for 18 h under 1 atm of hydrogen. The catalyst was filtered off and the filtrate was concentrated under reduced pressure giving the piperidine-4-carboxylic acid (3-methyl-pyridin-2-yl)-amide as yellow oil.
Name
Benzyl 4-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1-piperidinecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3]([NH:8][C:9]([CH:11]2[CH2:16][CH2:15][N:14](C(OCC3C=CC=CC=3)=O)[CH2:13][CH2:12]2)=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1.[H][H]>C(O)C.[Pd]>[CH3:1][C:2]1[C:3]([NH:8][C:9]([CH:11]2[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]2)=[O:10])=[N:4][CH:5]=[CH:6][CH:7]=1
|
Inputs


Step One
|
Name
|
Benzyl 4-{[(3-methyl-2-pyridinyl)amino]carbonyl}-1-piperidinecarboxylate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(=NC=CC1)NC(=O)C1CCN(CC1)C(=O)OCC1=CC=CC=C1
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Four
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C(=NC=CC1)NC(=O)C1CCNCC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
